Home > Products > Screening Compounds P69817 > 1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine
1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine -

1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine

Catalog Number: EVT-3898247
CAS Number:
Molecular Formula: C19H25N5O2
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

  • Compound Description: This compound serves as a starting point for developing novel glycine transporter 1 (GlyT1) inhibitors. Researchers aimed to enhance its inhibitory activity by incorporating heteroaromatic rings. []
  • Relevance: While structurally distinct from 1-[3-(2,4-Dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine, SSR504734 highlights the exploration of diverse chemical scaffolds for targeting specific biological activities. This compound's role in GlyT1 inhibition research showcases the broader context of exploring structure-activity relationships for therapeutic purposes. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound represents a potent and orally available GlyT1 inhibitor, derived from the structural optimization of SSR504734. It exhibits a powerful GlyT1 inhibitory activity (IC50=1.8 nM), good plasma exposure, and sufficient blood-brain barrier penetration in rats for pharmacological evaluation. []
  • Relevance: Although structurally distinct from the target compound, this potent GlyT1 inhibitor shares a common focus on heterocyclic systems for achieving specific biological activities. The research emphasizes the significance of exploring various heterocyclic combinations, like pyrazole, pyridine, and piperidine, for optimizing desired pharmacological properties. []

8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine

  • Relevance: This compound highlights the significance of the pyrazole moiety, a key structural feature also present in 1-[3-(2,4-Dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine. The research further explores modifications around the pyrazole ring to enhance selectivity and affinity for specific biological targets, offering insights for potential modifications of the target compound. []

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine

  • Compound Description: This compound represents a high-affinity (Ki = 1 nM) A2B AdoR antagonist with high selectivity (990-, 690-, and 1,000-) for the human A1, A2A, and A3 AdoRs. It was discovered through a structure-activity relationship (SAR) study focusing on optimizing the 8-(C-4-pyrazolyl) xanthine scaffold. []
  • Relevance: Sharing the core pyrazole structure with the target compound, this highly selective A2B AdoR antagonist demonstrates the impact of substituent modifications on binding affinity and selectivity. The research systematically explores substitutions on the pyrazole and xanthine rings, providing valuable insights for potential modifications and optimization of the target compound for specific biological targets. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound serves as a structurally diverse backup compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150), a potent GlyT1 inhibitor. It demonstrates potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid glycine concentration in rats. []
  • Relevance: Although structurally distinct from the target compound, this GlyT1 inhibitor emphasizes the exploration of diverse heterocyclic scaffolds for targeting specific biological activities. This compound's development using central nervous system multiparameter optimization (CNS MPO) highlights the consideration of drug-likeness properties during drug discovery. []
  • Compound Description: This compound acts as a nonpeptide agonist for the bombesin receptor subtype-3 (BRS-3). Research suggests it functions as an allosteric agonist, exhibiting unusual binding and signaling characteristics. []
  • Relevance: This compound showcases the pharmacological relevance of the pyrazole and imidazole moieties, central to the structure of 1-[3-(2,4-Dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine. The research emphasizes the potential for these heterocyclic systems to interact with G protein-coupled receptors and modulate their activity, suggesting potential biological targets for the target compound. []

Properties

Product Name

1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine

IUPAC Name

1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethylimidazol-2-yl)methyl]-N-methylmethanamine

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C19H25N5O2/c1-5-24-9-8-20-18(24)13-23(2)12-14-11-21-22-19(14)16-7-6-15(25-3)10-17(16)26-4/h6-11H,5,12-13H2,1-4H3,(H,21,22)

InChI Key

HNSLOFAGJYCALB-UHFFFAOYSA-N

SMILES

CCN1C=CN=C1CN(C)CC2=C(NN=C2)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CCN1C=CN=C1CN(C)CC2=C(NN=C2)C3=C(C=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.